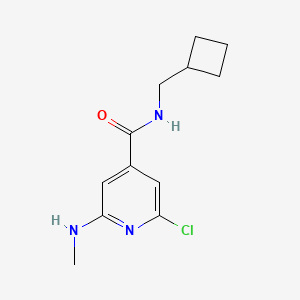
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide is a chemical compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a chloro group, a cyclobutylmethyl group, and a methylamino group attached to an isonicotinamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isonicotinamide Backbone: The initial step involves the preparation of isonicotinamide through the reaction of isonicotinic acid with ammonia or an amine.
Introduction of the Chloro Group: The chloro group is introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Cyclobutylmethyl Group: The cyclobutylmethyl group is introduced through alkylation reactions, typically using cyclobutylmethyl halides in the presence of a base.
Introduction of the Methylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isonicotinamides with various functional groups.
Applications De Recherche Scientifique
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(cyclobutylmethyl)-6-(dimethylamino)isonicotinamide
- 2-Chloro-N-(cyclobutylmethyl)-6-(ethylamino)isonicotinamide
- 2-Chloro-N-(cyclobutylmethyl)-6-(propylamino)isonicotinamide
Uniqueness
2-Chloro-N-(cyclobutylmethyl)-6-(methylamino)isonicotinamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclobutylmethyl group, in particular, may influence its steric and electronic characteristics, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C12H16ClN3O |
|---|---|
Poids moléculaire |
253.73 g/mol |
Nom IUPAC |
2-chloro-N-(cyclobutylmethyl)-6-(methylamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H16ClN3O/c1-14-11-6-9(5-10(13)16-11)12(17)15-7-8-3-2-4-8/h5-6,8H,2-4,7H2,1H3,(H,14,16)(H,15,17) |
Clé InChI |
DPNPLBHDSSYAAH-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC(=CC(=C1)C(=O)NCC2CCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


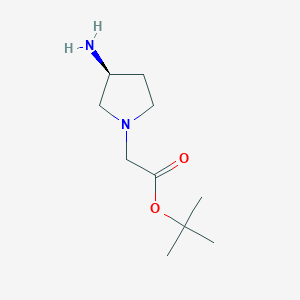
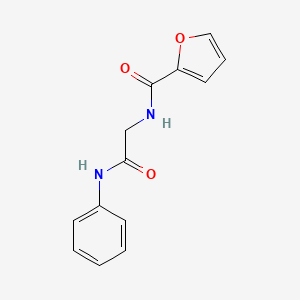
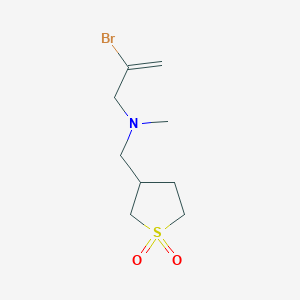
![{2-[4-(Dimethylamino)phenyl]-4-(4-phenoxyphenyl)-1,3-thiazol-5-yl}acetic acid](/img/structure/B14904150.png)
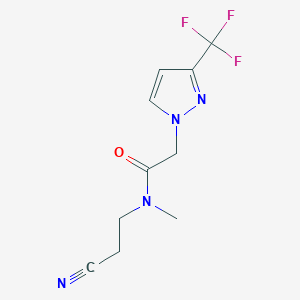
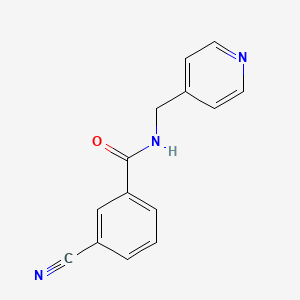
![(2-Ethyl-2-azabicyclo[2.1.1]hexan-3-yl)methanamine](/img/structure/B14904173.png)
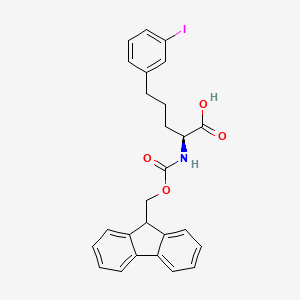
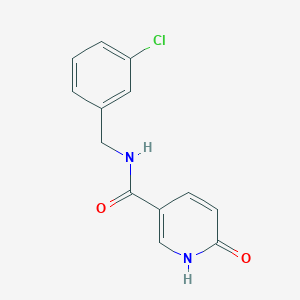
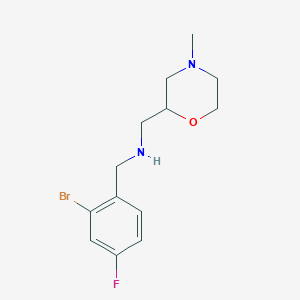

![n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14904186.png)
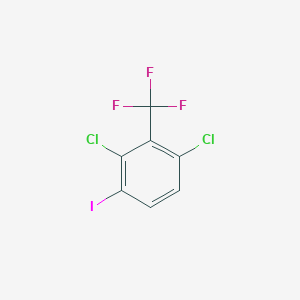
![disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)
